4-碘-3-(三氟甲基)苯胺

描述

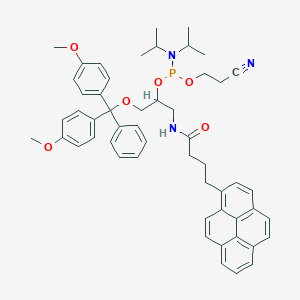

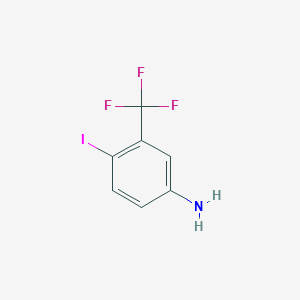

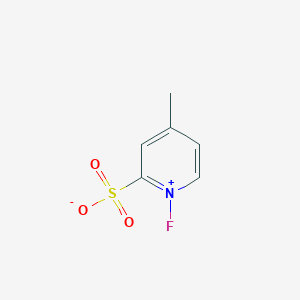

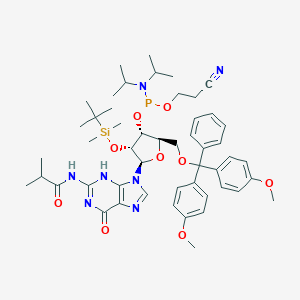

4-Iodo-3-(trifluoromethyl)aniline is a compound that features both an iodine atom and a trifluoromethyl group attached to an aniline structure. This compound is of interest due to its potential as a building block in organic synthesis, given the reactivity of the iodine and trifluoromethyl groups which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, which are structurally related to 4-Iodo-3-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature . This method provides an economical and powerful route to such compounds. Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, with the N-protective group playing a role in site selectivity during the reaction .

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives has been shown to stabilize certain liquid crystalline phases .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions. For example, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The anionically activated trifluoromethyl group in these compounds can undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into an aniline derivative can significantly alter its physical and chemical properties. For instance, the liquid crystalline properties of anilines can be affected by the presence of trifluoromethyl or trifluoromethoxy groups, with some derivatives exhibiting stable smectic phases and high orientational order . The synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes has also been reported, highlighting the transformation of carboxylic groups into trifluoromethyl groups .

科学研究应用

有机化合物的合成

“4-碘-3-(三氟甲基)苯胺”用于合成各种有机化合物 . 它作为各种化学品生产的关键中间体,促进了有机化学的多样性和复杂性。

染料和颜料的生产

该化合物在染料和颜料的生产中起着重要作用 . 独特的化学结构使其能够创造出鲜艳持久の色,使其成为纺织和涂料行业中宝贵的资源。

医药中间体

“4-碘-3-(三氟甲基)苯胺”也被用作药物生产的中间体 . 它的特性使其成为合成各种药物的有用成分,有助于医疗保健和医学的进步。

有机化学中的试剂

除了作为中间体的作用之外,“4-碘-3-(三氟甲基)苯胺”还用作有机化学中的试剂 . 它可以参与多种反应,有助于新化学实体的发现和开发。

农用化学品的生产

该化合物用于生产农用化学品 . 它有助于开发有效的杀虫剂和化肥,支持农业生产力和粮食安全。

4-(三烷基甲基)苯胺的合成

“4-碘-3-(三氟甲基)苯胺”已被用于合成4-(三烷基甲基)苯胺 . 这些化合物在化学工业中有着广泛的应用,进一步扩展了“4-碘-3-(三氟甲基)苯胺”的用途。

安全和危害

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-iodo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

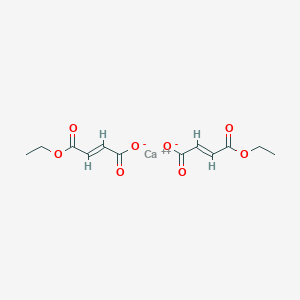

C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629545 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155403-06-8 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)